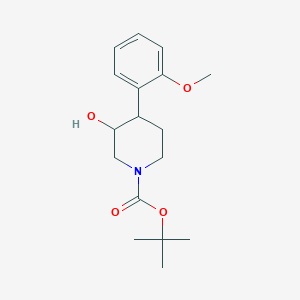

Tert-butyl 3-hydroxy-4-(2-methoxyphenyl)piperidine-1-carboxylate

Description

Tert-butyl 3-hydroxy-4-(2-methoxyphenyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a hydroxyl group at position 3, and a 2-methoxyphenyl substituent at position 4. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions .

Properties

Molecular Formula |

C17H25NO4 |

|---|---|

Molecular Weight |

307.4 g/mol |

IUPAC Name |

tert-butyl 3-hydroxy-4-(2-methoxyphenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C17H25NO4/c1-17(2,3)22-16(20)18-10-9-12(14(19)11-18)13-7-5-6-8-15(13)21-4/h5-8,12,14,19H,9-11H2,1-4H3 |

InChI Key |

ZLHUFEVBBCRZIL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=CC=C2OC |

Origin of Product |

United States |

Preparation Methods

Piperidine Core Formation

The synthesis typically begins with N-Boc-piperidone as a key intermediate. This precursor undergoes nucleophilic addition or coupling reactions to introduce the 2-methoxyphenyl moiety. For example:

- Friedel-Crafts alkylation using 2-methoxybenzene derivatives in the presence of Lewis acids (e.g., AlCl₃)

- Buchwald-Hartwig amination for direct aryl group introduction under palladium catalysis

Hydroxylation and Functionalization

The hydroxyl group at position 3 is introduced via:

- Epoxidation followed by acid hydrolysis

- Sharpless asymmetric dihydroxylation for stereochemical control (if required)

- Oxidizing agents : m-CPBA (meta-chloroperbenzoic acid)

- Catalysts : OsO₄ for stereoselective hydroxylation

Industrial-Scale Synthesis

Benchchem’s protocol for analogous compounds provides insights into scaled production:

- Continuous flow reactors for temperature-sensitive steps

- Automated pH control during workup

Analytical Characterization

Critical quality control metrics from patent data:

| Nucleus | Chemical Shifts (δ, ppm) | Key Assignments |

|---|---|---|

| ¹H | 7.28–6.82 (m, 4H) | 2-methoxyphenyl aromatics |

| ¹³C | 166.9 (C=O), 151.0 (Boc), 79.8 (C-O) | Carbonyl and ether linkages |

| Method | Column | Retention Time | Purity |

|---|---|---|---|

| HPLC | C18, 250 mm | 12.4 min | ≥99% |

Comparative Method Analysis

| Method | Advantages | Limitations |

|---|---|---|

| Friedel-Crafts | High regioselectivity | Requires stoichiometric AlCl₃ |

| Buchwald-Hartwig | Mild conditions | Palladium catalyst cost |

| Enzymatic hydroxylation | Stereocontrol | Lower reaction rates |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-4-(2-methoxyphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 3-hydroxy-4-(2-methoxyphenyl)piperidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Used in the production of various chemical intermediates and specialty chemicals

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-4-(2-methoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Key Observations:

This contrasts with electron-withdrawing groups like trifluoromethyl (in ), which reduce electron density and enhance stability against oxidation. Fluorinated Derivatives: Fluorine atoms (e.g., in ) increase lipophilicity and metabolic resistance, making them valuable in drug design.

Physical Properties :

- Styryl and allyl substituents () often result in oils due to reduced crystallinity, whereas solid-state compounds () may form stable crystals for X-ray analysis.

- Hydroxyl groups (target compound, ) improve aqueous solubility, critical for bioavailability.

Synthetic Strategies :

- Boc protection is a common step (), typically using di-tert-butyl carbonate under basic conditions.

- Substituents at position 4 are introduced via nucleophilic substitution, Suzuki couplings, or aldol reactions ().

Biological Relevance :

Biological Activity

Tert-butyl 3-hydroxy-4-(2-methoxyphenyl)piperidine-1-carboxylate, with CAS Number 1354953-15-3, is a compound that has garnered attention for its potential biological activities, particularly in neuroprotection and as a therapeutic agent in neurodegenerative diseases. This article reviews its biological activity, including mechanisms of action, research findings, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₅NO₄ |

| Molecular Weight | 307.4 g/mol |

| CAS Number | 1354953-15-3 |

| Structure | Chemical Structure |

Research indicates that this compound exhibits several mechanisms that contribute to its biological activity:

- Inhibition of Acetylcholinesterase (AChE) : The compound has been shown to inhibit AChE, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

- Neuroprotective Effects : Studies have demonstrated that this compound can protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptides (Aβ), which are implicated in Alzheimer's pathology. For instance, it has been found to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures exposed to Aβ .

- Antioxidant Activity : While direct antioxidant effects were noted to be moderate, the compound contributes to reducing oxidative stress markers such as malondialdehyde (MDA) in experimental models .

In Vitro Studies

In vitro studies have shown that this compound significantly improves cell viability in astrocytes exposed to Aβ. Specifically, treatment with the compound resulted in a notable increase in cell viability compared to controls treated with Aβ alone .

In Vivo Studies

In vivo experiments involving scopolamine-induced cognitive impairment models have indicated that while the compound exhibits some protective effects against oxidative stress, its efficacy may be limited compared to established treatments like galantamine. The observed reduction in MDA levels suggests potential for neuroprotective applications, although further studies are needed to optimize its bioavailability and therapeutic efficacy .

Case Studies

Case Study 1: Neuroprotection Against Aβ-Induced Toxicity

In a controlled experiment, astrocytes treated with Aβ showed significant cell death (approximately 43% viability). However, co-treatment with this compound improved this viability to around 63%. This suggests a protective role against Aβ-induced cytotoxicity .

Case Study 2: Cognitive Impairment Model

In an animal model of cognitive impairment induced by scopolamine, treatment with the compound led to reduced oxidative stress markers and improved cognitive function indicators compared to untreated controls. However, it was less effective than traditional treatments like galantamine .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 3-hydroxy-4-(2-methoxyphenyl)piperidine-1-carboxylate?

- Methodological Answer : A common approach involves multi-step functionalization of the piperidine ring. For example:

- Step 1 : Introduce the 2-methoxyphenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling to a pre-functionalized piperidine intermediate.

- Step 2 : Install the tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) .

- Step 3 : Hydroxylation at the 3-position via oxidation-reduction sequences (e.g., epoxidation followed by hydrolysis).

- Critical Considerations : Monitor reaction progress using TLC or LC-MS. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Assign peaks for the tert-butyl group (~1.4 ppm, singlet), methoxy group (~3.8 ppm), and piperidine protons (δ 3.0–4.0 ppm).

- X-ray Diffraction (XRD) : Refine crystal structures using SHELX software to resolve stereochemistry and confirm the hydroxyl group’s position .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]+ expected at ~349.4 g/mol).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis and purification steps .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous discharge due to potential environmental toxicity .

- Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group .

Q. How does the compound’s solubility and stability profile influence experimental design?

- Methodological Answer :

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Pre-dissolve in DMSO for biological assays (<1% v/v to avoid cytotoxicity).

- Stability : Susceptible to acidic hydrolysis of the Boc group. Avoid prolonged exposure to pH <5 or high temperatures (>40°C) .

Advanced Research Questions

Q. How can stereochemical outcomes at the 3-hydroxy and 4-aryl positions be controlled during synthesis?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) to set the 3-hydroxy stereocenter .

- Crystallographic Analysis : Apply Cremer-Pople parameters to quantify ring puckering and confirm stereochemistry via XRD .

Q. What role do hydrogen-bonding interactions play in the compound’s solid-state structure?

- Methodological Answer :

- Graph Set Analysis : Map hydrogen-bonding motifs (e.g., hydroxyl→carbamate or hydroxyl→methoxy interactions) using Etter’s rules.

- Thermal Analysis : Correlate DSC/TGA data with hydrogen-bond strength. Stronger networks increase melting points and reduce hygroscopicity .

Q. How can synthetic yields be optimized for large-scale (>10 g) production?

- Methodological Answer :

- Reagent Selection : Replace LiAlH₄ with milder reductants (e.g., NaBH₄ with CeCl₃) to minimize side reactions .

- Process Automation : Use flow chemistry for Boc protection steps to enhance reproducibility and reduce reaction times .

- Byproduct Mitigation : Add molecular sieves to absorb water during carbamate formation, improving yields by ~15% .

Q. What computational methods predict the compound’s pharmacokinetic (PK) properties?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to estimate logP (predicted ~2.8) and pKa (hydroxyl: ~12.5).

- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC bilayers) to assess blood-brain barrier penetration .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with serotonin receptors (5-HT₂A/5-HT₂C), leveraging the 2-methoxyphenyl group’s π-π stacking potential .

- In Vitro Assays : Screen against kinase panels (e.g., Eurofins) to identify off-target effects. IC₅₀ values >10 µM suggest selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.